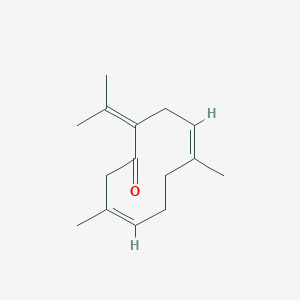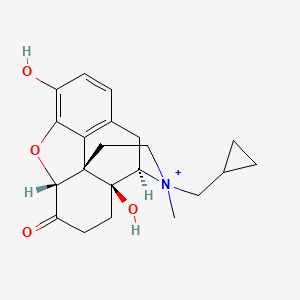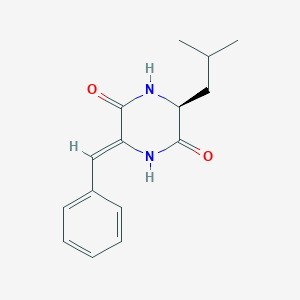
cyclo(dehydrophenylalanyl-L-leucyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(dehydrophenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which two hydrogen at position 3 and one hydrogen at position 6 are replaced by benzylidene and isobutyl groups respectively.
Scientific Research Applications
Antivirulence Efficacy Against Foodborne Pathogens Cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a prevalent foodborne pathogen. The study demonstrated that cyclo(l-leucyl-l-prolyl) at sub-minimum inhibitory concentrations could significantly reduce biofilm formation and virulence traits such as swimming and swarming motility, without being bactericidal. This suggests its potential as a non-antibiotic approach to control infections associated with this pathogen (Gowrishankar et al., 2016).
Role in Organogel Formation Research on cyclo(leucyl-leucyl) has uncovered its key role in forming organogels, particularly in aliphatic hydrocarbons at room temperature. The study highlighted cyclo(leucyl-leucyl)'s ability to self-assemble into various structures depending on the medium, which could be leveraged for applications like water purification (Safiullina et al., 2019).
Inhibition of Biofilm and Virulence in MRSA Another study showed that cyclo(l-leucyl-l-prolyl) could inhibit biofilm formation and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). This cyclic dipeptide reduced surface hydrophobicity and slime synthesis in MRSA, suggesting a potential therapeutic role in controlling MRSA-associated infections (Gowrishankar et al., 2015).
Antimicrobial and Antitumor Properties Cyclic dipeptides, including compounds similar to cyclo(dehydrophenylalanyl-L-leucyl), have been recognized for their broad spectrum antimicrobial effects against various pathogens, including vancomycin-resistant enterococci and pathogenic yeasts. Additionally, these compounds have shown anti-mutagenic properties, indicating their potential in antimicrobial and cancer research (Rhee, 2004).
properties
Product Name |
cyclo(dehydrophenylalanyl-L-leucyl) |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(3Z,6S)-3-benzylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/b13-9-/t12-/m0/s1 |
InChI Key |
JYJCBJDZVMKEFV-VWLVURMCSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



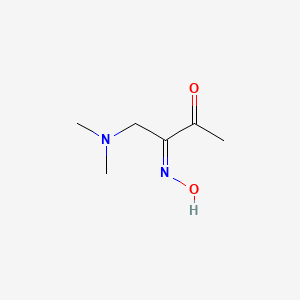
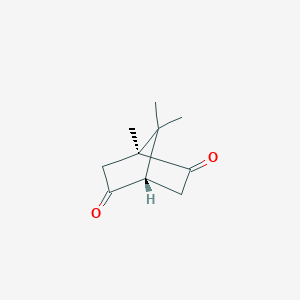
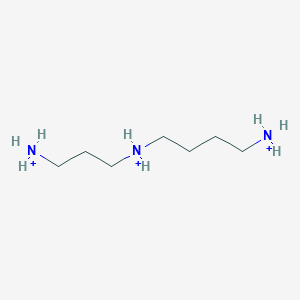
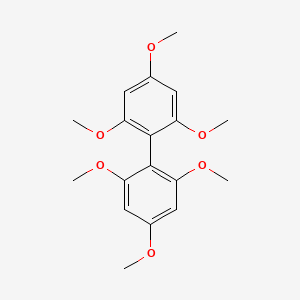

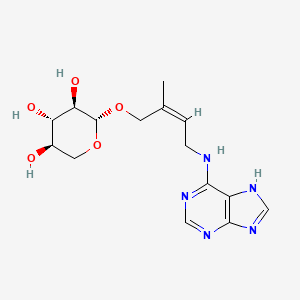
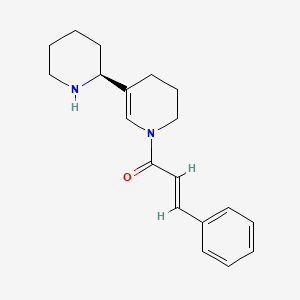
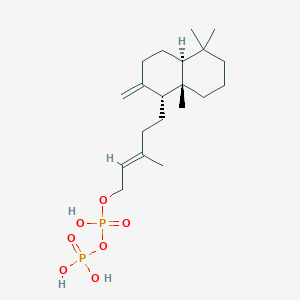
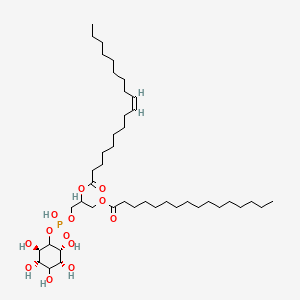

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)
